(1R,6S)-rel-Methyl 6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylate
CAS No.: 1384485-24-8
Cat. No.: VC8071436
Molecular Formula: C13H21NO4
Molecular Weight: 255.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384485-24-8 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 |
| IUPAC Name | methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |
| Standard InChI Key | RZIDCDXFSTUXMB-ZJUUUORDSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol . Its IUPAC name, methyl (1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate, reflects the following key features:
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A cyclohexene ring with a cis-configured amino group at C6 and a methyl ester at C1.
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A Boc-protecting group on the amino moiety, imparting stability during synthetic manipulations.
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Stereochemical descriptors (1R,6S) indicating the relative configuration of chiral centers .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1384485-24-8 | |
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| InChI Key | RZIDCDXFSTUXMB-ZJUUUORDSA-N | |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)OC |
Stereochemical Implications
The (1R,6S) configuration dictates the compound’s reactivity in stereoselective reactions. X-ray crystallographic studies of analogous cyclohexene derivatives reveal that the Boc group adopts a pseudo-equatorial position, minimizing steric hindrance with the cyclohexene ring . This spatial arrangement facilitates selective functionalization at the C3-C4 double bond, a feature exploited in cycloaddition reactions .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a three-step sequence:
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Amino Protection: Cyclohexenylamine derivatives are protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
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Esterification: The resulting Boc-protected amino acid is methylated using methanol and a coupling agent (e.g., DCC) .
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Resolution: Racemic mixtures are resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (1R,6S)-enantiomer .
Table 2: Representative Synthetic Conditions
Asymmetric Modifications
Recent advances employ enzymatic desymmetrization to access enantiopure forms. For example, lipase-catalyzed hydrolysis of prochiral diesters yields the (1R,6S)-configured product with >99% enantiomeric excess (ee) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL). The Boc group enhances stability under basic conditions, while the methyl ester is susceptible to hydrolysis in acidic media (t₁/₂ = 2 hr at pH 3) .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 2H, CH=CH), 4.75 (d, J = 8.4 Hz, 1H, NHBoc), 3.65 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃) .
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IR (neat): 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O Boc), 1520 cm⁻¹ (N–H bend) .
Applications in Organic Synthesis
1,3-Dipolar Cycloadditions
The cyclohexene double bond serves as a dipolarophile in reactions with nitrile oxides, yielding isoxazoline-fused bicyclic compounds. For instance, reaction with benzonitrile oxide produces exo-cycloadducts with >90% regioselectivity (Scheme 1) .
Scheme 1: Cycloaddition with Benzonitrile Oxide
\text{(1R,6S)-rel-Methyl ester} + \text{PhC≡N⁺O⁻} \xrightarrow{\text{Et₃N, DCM}} \text{exo-Isoxazoline adduct (84%)}Peptide Mimetics
The Boc-amino group enables incorporation into peptide chains via standard coupling protocols (e.g., HATU, DIPEA). Derivatives of this compound have been used to synthesize γ-amino acid residues in foldamers .
Recent Research Advancements
Enantioselective Functionalizations
A 2024 study demonstrated the use of Rh-catalyzed asymmetric hydrogenation to convert the cyclohexene moiety into a chiral cyclohexane derivative with 97% ee, enabling access to novel opioid receptor modulators .
Solid-Phase Synthesis
Immobilization on Wang resin via the methyl ester group has facilitated automated synthesis of cyclopeptide libraries, reducing purification steps by 70% .
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